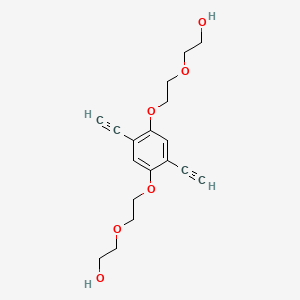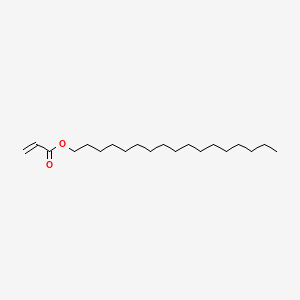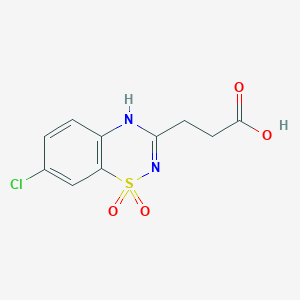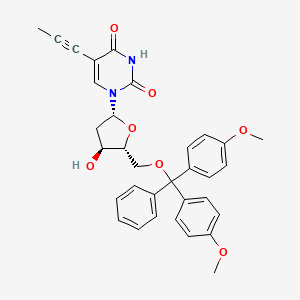
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is a modified nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the deoxyuridine are protected using dimethoxytrityl chloride to form 5’-O-(Dimethoxytrityl)-2’-deoxyuridine.
Introduction of the propynyl group: The 5-position of the uracil ring is modified by introducing a propynyl group through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the propynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides for various applications, including gene synthesis and sequencing.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propynyl group at the 5-position.
5-(1-propynyl)-2’-deoxyuridine: Lacks the dimethoxytrityl protecting group.
5’-O-(Dimethoxytrityl)-5-iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of the propynyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is unique due to the presence of both the dimethoxytrityl protecting group and the propynyl group at the 5-position. This combination of modifications can enhance its stability and reactivity, making it a valuable tool in nucleic acid research and therapeutic development.
Eigenschaften
Molekularformel |
C33H32N2O7 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C33H32N2O7/c1-4-8-22-20-35(32(38)34-31(22)37)30-19-28(36)29(42-30)21-41-33(23-9-6-5-7-10-23,24-11-15-26(39-2)16-12-24)25-13-17-27(40-3)18-14-25/h5-7,9-18,20,28-30,36H,19,21H2,1-3H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChI-Schlüssel |
DTVSAGUUMMWIAK-FRXPANAUSA-N |
Isomerische SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Kanonische SMILES |
CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


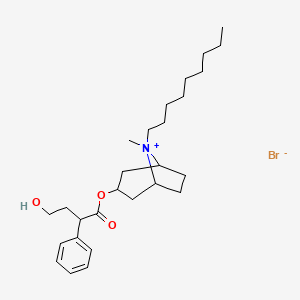

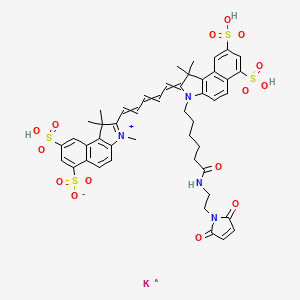
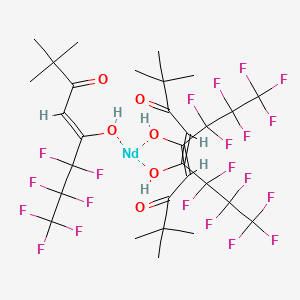
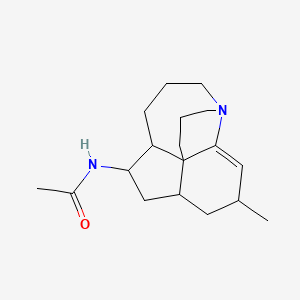


![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
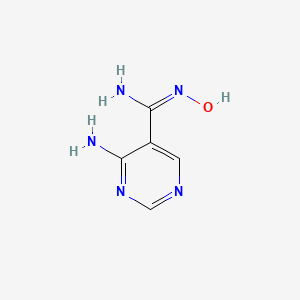
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

